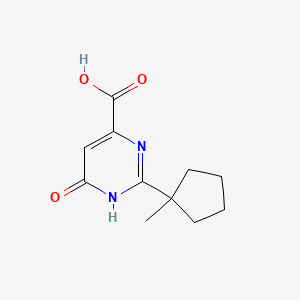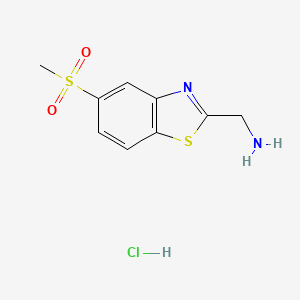
1-(3,5-Dimethylphenyl)cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethylphenyl)cyclohexane-1-carboxylic acid is an organic compound that belongs to the class of cyclohexane carboxylic acids It features a cyclohexane ring substituted with a carboxylic acid group and a 3,5-dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylphenyl)cyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-dimethylbenzene with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,5-Dimethylphenyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
- Oxidation products include carboxylate salts or esters.
- Reduction products include cyclohexanol or cyclohexanone derivatives.
- Substitution products include nitro or halogenated derivatives of the aromatic ring.
Applications De Recherche Scientifique
1-(3,5-Dimethylphenyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(3,5-dimethylphenyl)cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds or ionic interactions with target molecules, influencing their function and signaling pathways.
Comparaison Avec Des Composés Similaires
Cyclohexane-1-carboxylic acid: Lacks the 3,5-dimethylphenyl group, resulting in different chemical and biological properties.
3,5-Dimethylbenzoic acid: Lacks the cyclohexane ring, affecting its reactivity and applications.
1-(4-Methylphenyl)cyclohexane-1-carboxylic acid: Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness: 1-(3,5-Dimethylphenyl)cyclohexane-1-carboxylic acid is unique due to the presence of both the cyclohexane ring and the 3,5-dimethylphenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C15H20O2 |
|---|---|
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
1-(3,5-dimethylphenyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H20O2/c1-11-8-12(2)10-13(9-11)15(14(16)17)6-4-3-5-7-15/h8-10H,3-7H2,1-2H3,(H,16,17) |
Clé InChI |
XOHRWYGAWNTXTM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C2(CCCCC2)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetic acid](/img/structure/B13538299.png)
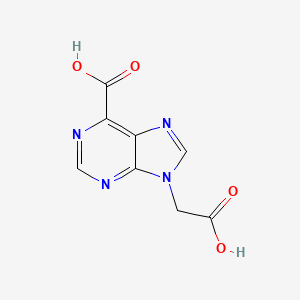

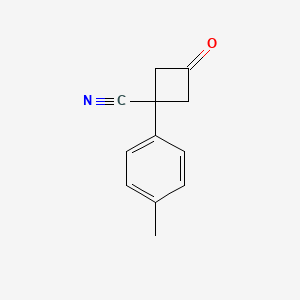
![2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13538321.png)




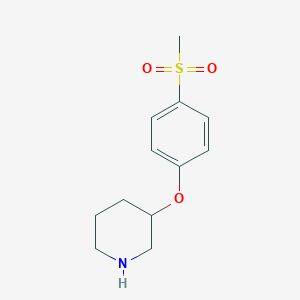

![rac-1-[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride](/img/structure/B13538396.png)
